![molecular formula C17H17ClN4O B1680796 SB 206553 hydrochloride CAS No. 1197334-04-5](/img/structure/B1680796.png)
SB 206553 hydrochloride
Overview
Description
SB 206553 hydrochloride is a high affinity, selective, and orally active 5-HT2B/5-HT2C receptor antagonist . It has anxiolytic-like properties and is often used in conjunction with ketanserin to distinguish 5-HT2A R and 5-HT2C R activity .
Molecular Structure Analysis
The molecular formula of SB 206553 hydrochloride is C17H16N4O . The molecular weight is 292.34 g/mol for the free base . The InChI key is QJQORSLQNXDVGE-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
SB 206553 hydrochloride is a yellow solid . It is soluble in DMSO and has a molecular weight of 328.8 g/mol .
Scientific Research Applications
5-HT2B and 5-HT2C Receptor Antagonist
SB 206553 hydrochloride is a potent and selective antagonist for 5-HT2B and 5-HT2C receptors . It displays over 80-fold selectivity over all other 5-HT receptor subtypes and a variety of other receptors .
Orally Active
This compound is orally active, meaning it can be administered orally and is centrally active following oral administration in vivo .
Anxiolytic-like Properties
SB 206553 hydrochloride possesses anxiolytic-like properties . In other words, it can potentially reduce anxiety.
In Vivo Activity
SB 206553 hydrochloride is centrally active following oral administration in vivo . This means it can cross the blood-brain barrier and exert its effects on the central nervous system.
High Affinity and Selectivity
SB 206553 hydrochloride has high affinity and selectivity for 5-HT2B and 5-HT2C receptors . This means it binds strongly and specifically to these receptors, making it a useful tool in research involving these receptors.
Potential Use in Social Interaction Tests
SB 206553 hydrochloride has been shown to increase the time spent in active social interaction in a social interaction test in rats . This suggests potential applications in studying social behavior.
Potential Use in Conflict Tests
This compound increases punished responding in the Geller-Seifter conflict test in rats , indicating potential use in studying conflict-related behaviors.
Chemical Properties
SB 206553 hydrochloride has a molecular weight of 328.8 and is soluble to 100 mM in DMSO . Its chemical name is 3,5-Dihydro-5-methyl-N-3-pyridinylbenzo[1,2-b:4,5-b’]dipyrrole-1(2H)-carboxamide hydrochloride .
Mechanism of Action
properties
IUPAC Name |
1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O.ClH/c1-20-7-4-12-10-16-13(9-15(12)20)5-8-21(16)17(22)19-14-3-2-6-18-11-14;/h2-4,6-7,9-11H,5,8H2,1H3,(H,19,22);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEMBOFBPSNOIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC3=C(CCN3C(=O)NC4=CN=CC=C4)C=C21.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042622 | |
Record name | SB 206553 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SB 206553 hydrochloride | |
CAS RN |
1197334-04-5 | |
Record name | SB 206553 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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